Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate
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Overview
Description
Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate is a complex organic compound that features a unique combination of functional groups, including an oxadiazole ring, a pyridine ring, and an imidazole ring
Mechanism of Action
Target of Action
It’s known that imidazole derivatives, which this compound is a part of, have a broad range of chemical and biological properties . They are known to interact with multiple receptors, which makes them useful in the development of new drugs .
Mode of Action
Imidazole derivatives are known to show a variety of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Biochemical Pathways
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may affect multiple biochemical pathways.
Pharmacokinetics
Imidazole derivatives are generally known to be highly soluble in water and other polar solvents , which can influence their bioavailability.
Result of Action
Given the broad range of biological activities of imidazole derivatives , it can be inferred that this compound may have various molecular and cellular effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by reacting tert-butylamidoxime with an appropriate nitrile in the presence of a catalyst such as p-toluenesulfonic acid (PTSA) and zinc chloride (ZnCl2).
Pyridine Ring Functionalization: The pyridine ring is functionalized by introducing the oxadiazole moiety through a nucleophilic substitution reaction.
Imidazole Ring Formation: The imidazole ring is formed by cyclization of the appropriate precursors under acidic or basic conditions.
Esterification: The final step involves the esterification of the carboxylic acid group to form the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and solvent recycling techniques.
Chemical Reactions Analysis
Types of Reactions
Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine or imidazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2) with palladium catalyst (Pd/C)
Substitution: Nucleophiles such as amines or thiols
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new drugs targeting various diseases.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials with unique properties.
Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of other complex molecules.
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: This compound shares a similar ester functional group and aromatic ring structure.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Another compound with a heterocyclic ring system and potential biological activity.
Uniqueness
Methyl 1-(4-(3-(tert-butyl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)-1H-imidazole-4-carboxylate is unique due to the presence of the oxadiazole ring, which imparts distinct electronic and steric properties. This makes it a valuable compound for exploring new chemical reactivity and biological activity.
Properties
IUPAC Name |
methyl 1-[4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5O3/c1-16(2,3)15-19-13(24-20-15)10-5-6-17-12(7-10)21-8-11(18-9-21)14(22)23-4/h5-9H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEFXPBGCMOEGLW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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